

# chemical properties and structure of salvinorin B ethoxymethyl ether.

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## Compound of Interest

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## Salvinorin B Ethoxymethyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Salvinorin B ethoxymethyl ether** (EOM-SalB) is a semi-synthetic neoclerodane diterpene and a potent, selective kappa-opioid receptor (KOR) agonist. Derived from Salvinorin B, a natural product from *Salvia divinorum*, EOM-SalB exhibits enhanced metabolic stability and increased potency compared to its parent compounds, Salvinorin A and B.<sup>[1][2]</sup> Its unique pharmacological profile, characterized by G-protein biased agonism, has positioned it as a valuable research tool and a potential therapeutic candidate for various neurological and psychiatric disorders, including pain, depression, and substance abuse.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of **Salvinorin B ethoxymethyl ether**, complete with experimental protocols and pathway diagrams to facilitate further research and development.

### Chemical Properties and Structure

**Salvinorin B ethoxymethyl ether** is a structurally complex molecule with the IUPAC name methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-

4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate.[\[1\]](#) Its fundamental chemical and physical properties are summarized in the table below.

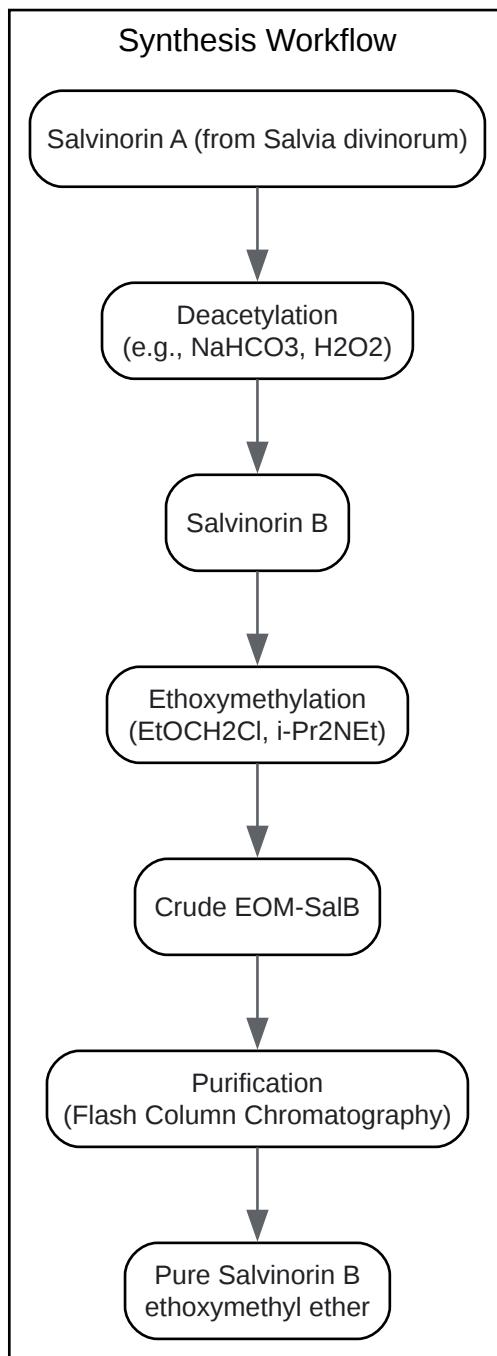
Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>32</sub> O <sub>8</sub>	[1][2]
Molecular Weight	448.5 g/mol	[1][2]
CAS Number	1017524-76-3	[4]
Appearance	Amorphous white solid	[5]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml	[4]
SMILES	CCOC[O@H]1C--INVALID-LINK--[C@@]2(C)CC[C@H]3--INVALID-LINK--(C--INVALID-LINK--OC3=O)[C@]2(O1)=O	[4]
InChI	InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1	[1]

The structure of **Salvinorin B ethoxymethyl ether** is characterized by a neoclerodane diterpene core, which it shares with other salvinorins. The key modification is the presence of an ethoxymethyl ether group at the C-2 position, which replaces the hydroxyl group of Salvinorin B. This modification is crucial for its enhanced pharmacological properties.

## Synthesis

**Salvinorin B ethoxymethyl ether** is prepared via a semi-synthetic route starting from Salvinorin A, which is extracted from the leaves of *Salvia divinorum*. The general workflow

involves the deacetylation of Salvinorin A to yield Salvinorin B, followed by the introduction of the ethoxymethyl ether group.



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Fig. 1: Synthesis Workflow for **Salvinorin B ethoxymethyl ether**.

# Experimental Protocol: Synthesis of Salvinorin B ethoxymethyl ether

A detailed experimental protocol for the synthesis of **Salvinorin B ethoxymethyl ether** from Salvinorin B is described below, based on published literature.[\[5\]](#)

## Materials:

- Salvinorin B
- Dry N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (i-Pr<sub>2</sub>NEt)
- Chloromethyl ethyl ether (EtOCH<sub>2</sub>Cl)
- Ethyl acetate (EtOAc)
- 0.1 M aqueous HCl
- Saturated aqueous NaHCO<sub>3</sub>
- Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica gel for flash column chromatography (FCC)

## Procedure:

- Dissolve Salvinorin B (1 equivalent) in dry DMF under an argon atmosphere with gentle warming.
- Add N,N-Diisopropylethylamine (5 equivalents) and chloromethyl ethyl ether (5.1 equivalents) to the solution.
- Stir the resulting white slurry at room temperature for 24 hours.

- Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 0.1 M aqueous HCl (3 times), water, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of 25-50% ethyl acetate in hexanes, followed by 20% methanol in dichloromethane to yield **Salvinorin B ethoxymethyl ether** as an amorphous white solid.[5]

## Biological Activity and Mechanism of Action

**Salvinorin B ethoxymethyl ether** is a highly potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] Its affinity for the KOR is significantly higher than that of Salvinorin A.

## Receptor Binding and Functional Activity

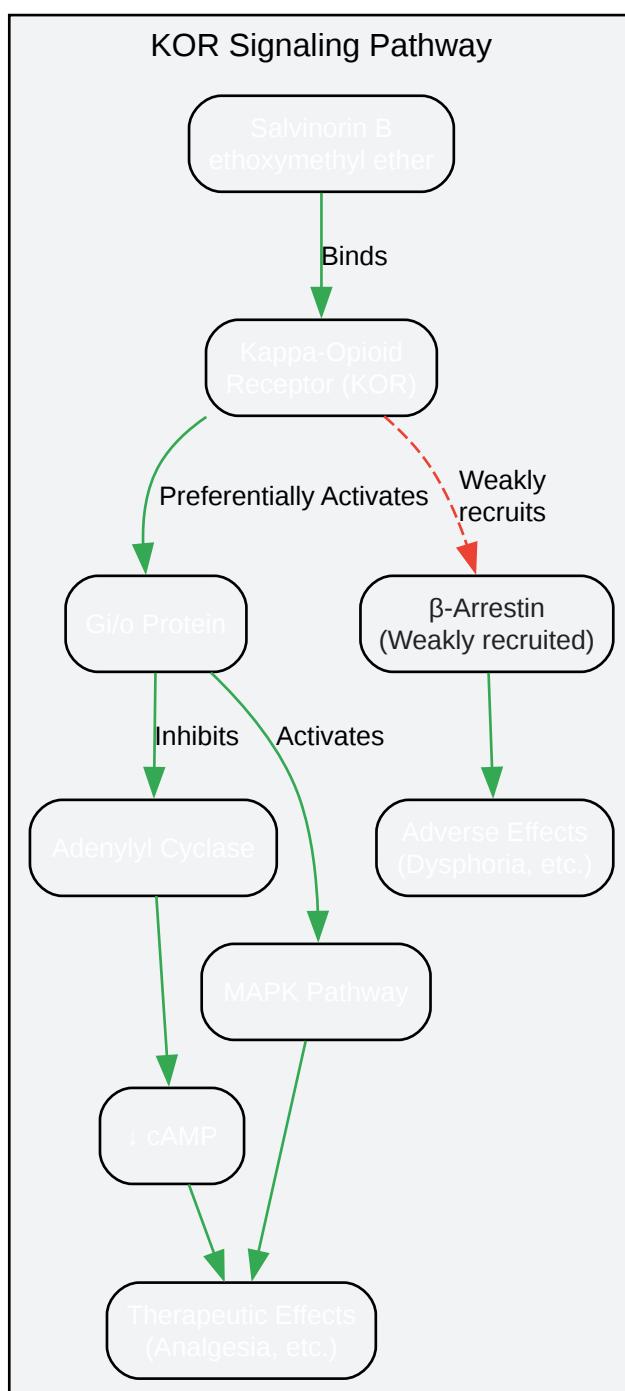
The binding affinity and functional potency of **Salvinorin B ethoxymethyl ether** at the KOR have been determined through various in vitro assays.

Assay	Parameter	Value	Reference
Radioligand Binding Assay	K <sub>i</sub> (hKOR)	0.26 ± 0.04 nM	N/A
[ <sup>35</sup> S]GTPyS Functional Assay	EC <sub>50</sub> (hKOR)	0.43 ± 0.09 nM	N/A
[ <sup>35</sup> S]GTPyS Functional Assay	E <sub>max</sub> (hKOR)	125 ± 5 % (relative to U-50,488H)	N/A

Note: Specific values for Ki, EC50, and Emax can vary between studies and experimental conditions. The provided values are representative.

## G-Protein Biased Agonism

A key feature of **Salvinorin B ethoxymethyl ether**'s mechanism of action is its G-protein bias. [2] Upon binding to the KOR, it preferentially activates the G-protein signaling pathway over the  $\beta$ -arrestin pathway. This is significant because the adverse effects commonly associated with KOR agonists, such as dysphoria and sedation, are thought to be mediated by  $\beta$ -arrestin signaling.[2] The G-protein biased agonism of EOM-SalB may therefore offer a therapeutic advantage by minimizing these side effects.



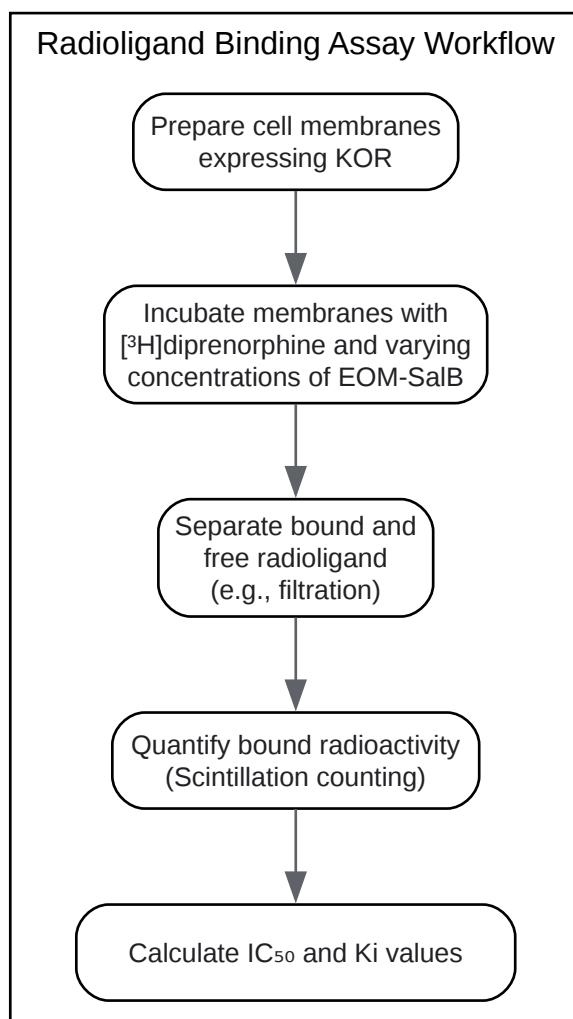
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Fig. 2: G-protein biased signaling of **Salvinorin B ethoxymethyl ether** at the KOR.

## Experimental Protocols for Biological Evaluation

### Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity ( $K_i$ ) of **Salvinorin B ethoxymethyl ether** for the kappa-opioid receptor.

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